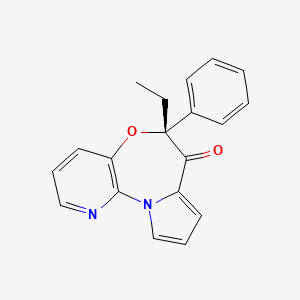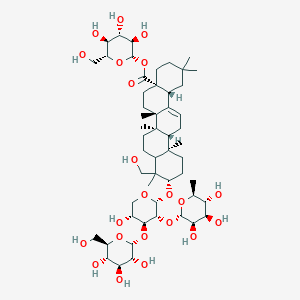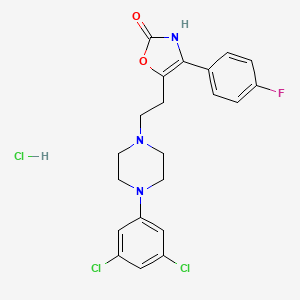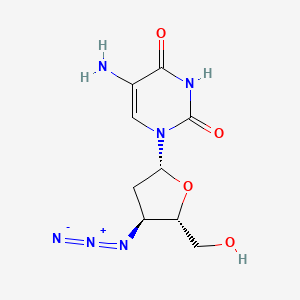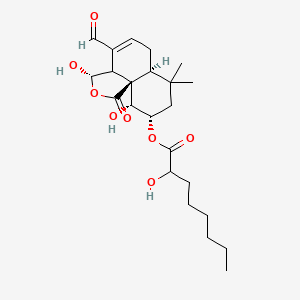
Mniopetal C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mniopetal C involves the hydrolysis of epoxides by epoxide hydrolases (EHs). Specifically, the enantioconvergent hydrolysis of 1,2-epoxyoctane is manipulated through site-directed mutagenesis to produce enantiopure alkane- and alkene-1,2-diols . The reaction conditions typically involve the use of wet cells of Escherichia coli at 20°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis of its precursor, 1,2-epoxyoctane, through biocatalysis using engineered EHs, suggests potential for large-scale production .
化学反応の分析
Types of Reactions
Mniopetal C undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the sesquiterpenoid structure.
Major Products
The major products formed from these reactions include various hydroxylated and carbonylated derivatives of this compound, which can be further utilized in synthetic chemistry and pharmaceutical applications.
科学的研究の応用
Mniopetal C has a wide range of scientific research applications:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
作用機序
Mniopetal C exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition prevents the conversion of viral RNA into DNA, thereby blocking the replication of the virus . The molecular targets involved include the active site of the reverse transcriptase enzyme, where this compound binds and inhibits its activity.
類似化合物との比較
Mniopetal C is closely related to other drimane-type sesquiterpenoids such as mniopetal A, B, D, E, and F . These compounds share similar structural features and biological activities but differ in their specific functional groups and stereochemistry. This compound is unique due to its specific hydroxyoctanoyloxy residue at C-2, which distinguishes it from its analogs .
List of Similar Compounds
- Mniopetal A
- Mniopetal B
- Mniopetal D
- Mniopetal E
- Mniopetal F
Conclusion
This compound is a promising compound with significant potential in scientific research and pharmaceutical applications. Its unique structure and biological activity make it a valuable target for further study and development.
特性
CAS番号 |
158761-00-3 |
|---|---|
分子式 |
C23H34O8 |
分子量 |
438.5 g/mol |
IUPAC名 |
[(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] 2-hydroxyoctanoate |
InChI |
InChI=1S/C23H34O8/c1-4-5-6-7-8-14(25)19(27)30-15-11-22(2,3)16-10-9-13(12-24)17-20(28)31-21(29)23(16,17)18(15)26/h9,12,14-18,20,25-26,28H,4-8,10-11H2,1-3H3/t14?,15-,16-,17?,18-,20-,23+/m0/s1 |
InChIキー |
DSJKYHXDKAFGAJ-PUGZUPJRSA-N |
異性体SMILES |
CCCCCCC(C(=O)O[C@H]1CC([C@@H]2CC=C(C3[C@]2([C@H]1O)C(=O)O[C@@H]3O)C=O)(C)C)O |
正規SMILES |
CCCCCCC(C(=O)OC1CC(C2CC=C(C3C2(C1O)C(=O)OC3O)C=O)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


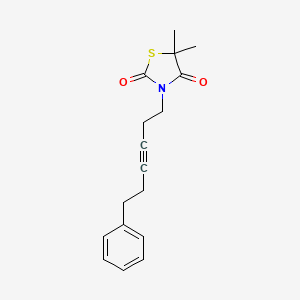
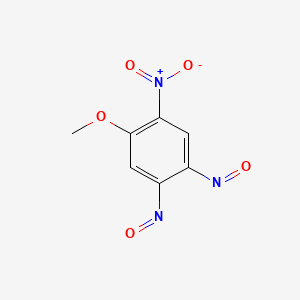

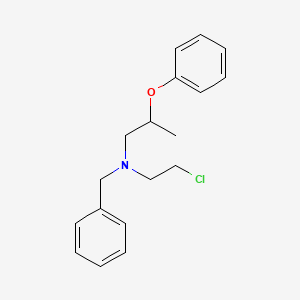
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B12788595.png)
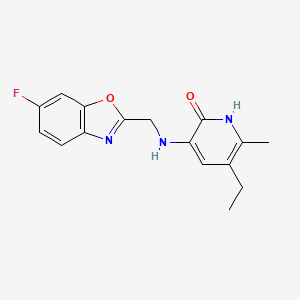
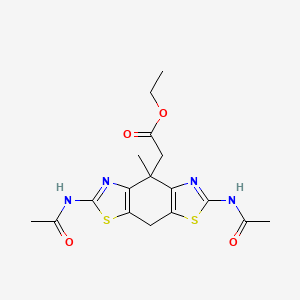
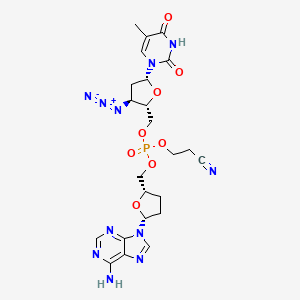
![7H-Benz[de]anthracen-7-one, 2-methyl-](/img/structure/B12788631.png)
